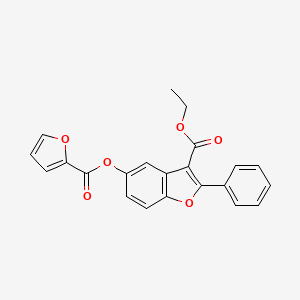

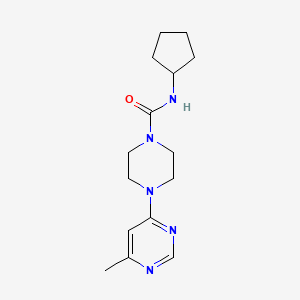

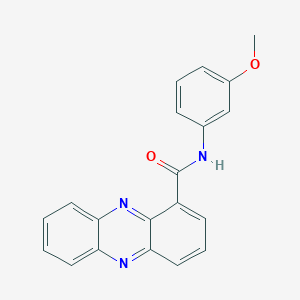

![molecular formula C21H19N3O2S B2896507 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 951551-72-7](/img/structure/B2896507.png)

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide” is a derivative of imidazo[2,1-b][1,3]thiazole. Thiazoles are heterocyclic organic compounds which have a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are members of the azole heterocycles that include imidazoles and oxazoles .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Applications De Recherche Scientifique

Anti-inflammatory Potential

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives demonstrate significant anti-inflammatory properties. This is evident from studies showing that related compounds, such as 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles, inhibit in vitro neutrophil activation, which includes processes like locomotion, superoxide generation, and lysozyme degranulation triggered by agonists. These functions are crucial in the body's inflammatory response, and the ability of these compounds to inhibit them suggests their potential as anti-inflammatory agents (Andreani et al., 2000).

Immunological Effects

Compounds in the same family as 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide have been studied for their immunological effects. Specifically, imidazo[2,1-b]thiazole derivatives have shown the capacity to modulate the expression of CD2 receptors on human T trypsinized lymphocytes. This modulation suggests these compounds could play a role in influencing immune responses, which has implications for conditions where the immune system is a key factor (Harraga et al., 1994).

Antimicrobial Properties

The imidazo[2,1-b]thiazole framework, as found in 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, has been associated with antimicrobial activities. Research on similar structures has revealed that some derivatives possess significant antibacterial and antifungal activities, assessed through microbroth dilution techniques. These findings indicate the potential utility of these compounds in combating microbial infections (Güzeldemirci & Küçükbasmacı, 2010).

Anti-Tuberculosis Activity

Derivatives of imidazo[2,1-b]thiazole have shown potential in the treatment of tuberculosis. A study on nano-MgO and ionic liquid-catalyzed synthesis of adamantyl-imidazolo-thiadiazoles, structurally related to 6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide, revealed potent inhibitory activity against Mycobacterium tuberculosis. This suggests a promising avenue for developing new anti-TB agents targeting specific pathways in the tuberculosis bacterium (Anusha et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds, such as imidazo[2,1-b][1,3,4]thiadiazole derivatives, have been reported to exhibit antimicrobial activity against various microorganisms, including staphylococcus aureus, klebsiella, and candida albicans . These compounds may interact with key proteins or enzymes in these organisms, disrupting their normal functions and leading to their inhibition or death.

Mode of Action

It’s known that similar compounds can inhibit the growth of various microorganisms . The compound may interact with its targets, leading to changes in their normal functions and ultimately inhibiting their growth or causing their death.

Biochemical Pathways

Based on the antimicrobial activity of similar compounds , it can be inferred that the compound may interfere with essential biochemical pathways in the targeted microorganisms, leading to their inhibition or death.

Result of Action

The result of the action of this compound is the inhibition or death of the targeted microorganisms . This is achieved through the compound’s interaction with its targets and its interference with essential biochemical pathways in these organisms.

Propriétés

IUPAC Name |

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S/c1-13-5-4-6-16(11-13)22-20(25)19-14(2)24-12-18(23-21(24)27-19)15-7-9-17(26-3)10-8-15/h4-12H,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIXSSPLMAGBEND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-methoxyphenyl)-3-methyl-N-(3-methylphenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

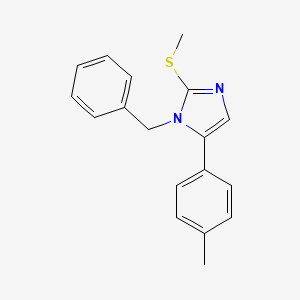

![6-[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2896426.png)

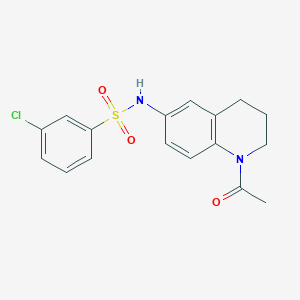

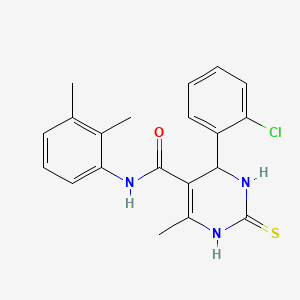

![3-chloro-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2896432.png)

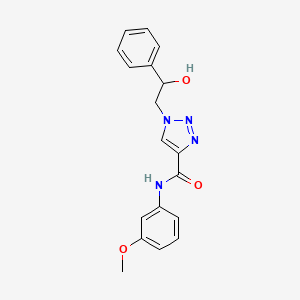

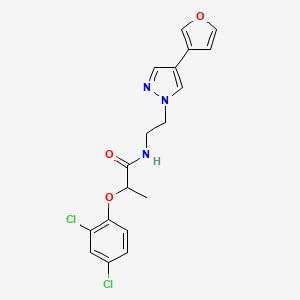

![9-Methoxy-2-(4-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2896435.png)

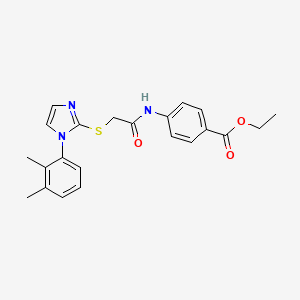

![(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-3-phenylprop-2-en-1-one](/img/structure/B2896445.png)